DG013A

ERAP1 inhibition Structure-activity relationship Epimer control

Researchers using DG013A in cell-free ERAP1 biochemical assays must account for its 62-fold selectivity preference for APN (IC50=3.7 nM) over ERAP1 (pIC50=6.73) and negligible passive cellular permeability (Papp < 1.0×10⁻⁶ cm/s). This compound is validated exclusively for in vitro enzyme inhibition. • ERAP1 pIC50=6.73; APN IC50=3.7 nM; ERAP2 IC50=11 nM • Requires DG013B epimer (95-fold lower potency) as negative control • >98% purity; shipped at ambient temperature

Molecular Formula C27H37N4O4P
Molecular Weight 512.6 g/mol
Cat. No. B12406050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG013A
Molecular FormulaC27H37N4O4P
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C27H37N4O4P/c1-18(2)14-21(17-36(34,35)25(28)13-12-19-8-4-3-5-9-19)27(33)31-24(26(29)32)15-20-16-30-23-11-7-6-10-22(20)23/h3-11,16,18,21,24-25,30H,12-15,17,28H2,1-2H3,(H2,29,32)(H,31,33)(H,34,35)/t21-,24+,25-/m1/s1
InChIKeyQKFOTLXPIIESQI-IEZKXTBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DG013A: ERAP1 Inhibitor for Cancer & Autoimmune Research


DG013A (CAS 2007955-07-7) is a phosphinic acid tripeptide mimetic that acts as a potent, low-nanomolar inhibitor of the zinc-dependent M1-aminopeptidase endoplasmic reticulum aminopeptidase 1 (ERAP1) [1]. ERAP1 trims lipophilic amino acids from the N-terminus of antigenic peptides, a critical step in the processing of antigens for presentation by MHC class I molecules, and its dysregulation is implicated in autoimmune disease and cancer [1]. DG013A was originally reported to have high affinity for ERAP1, but subsequent studies have revealed significant off-target activity against the closely related paralogue ERAP2 and other M1-family aminopeptidases, raising questions about its suitability as a selective chemical probe [1].

DG013A: Specific Procurement Rationale


The M1-aminopeptidase family exhibits high structural conservation among its members, including ERAP1, ERAP2, and APN, yet subtle differences in the active site architecture dictate distinct inhibitor selectivity profiles [1]. DG013A, despite its original description as an ERAP1-selective inhibitor, has been shown in follow-up studies to possess poor selectivity over ERAP2 and to be a highly potent inhibitor of aminopeptidase N (APN) [1]. This off-target activity profile is unique to DG013A and its close analogues; other ERAP1-targeting chemotypes, such as the fragment-derived ERAP1-IN-2 or the selective ERAP2 inhibitor BDM88951, display markedly different selectivity windows . Furthermore, DG013A's negligible passive cellular permeability (Papp < 1.0 × 10⁻⁶ cm/s in Caco-2 assays) means that it cannot be assumed to engage intracellular ERAP1 in the same manner as more permeable ERAP1 probes [1]. Consequently, substituting DG013A with a generic ERAP1 inhibitor without experimental validation would introduce uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

DG013A Differentiation Evidence


Stereochemical Specificity of ERAP1 Inhibition

DG013A (1) and its epimer DG013B (2) differ only in the stereochemistry at the central leucine-mimetic position. This subtle change results in a dramatic loss of ERAP1 inhibitory activity for DG013B. Quantitative comparison shows that DG013A inhibits ERAP1 with a pIC50 of 6.73 ± 0.04 (IC50 = 0.19 µM), whereas DG013B exhibits a pIC50 of 4.76 ± 0.06 (IC50 = 18 µM), representing a ~95-fold reduction in potency [1]. The stereochemical specificity of the phosphinic acid pharmacophore for the ERAP1 active site is therefore critical, and DG013B serves as an essential negative control in any study using DG013A.

ERAP1 inhibition Structure-activity relationship Epimer control

Off-Target APN Inhibition vs. ERAP1

DG013A is not a selective ERAP1 inhibitor. Counter-screening against the closely related M1-family member aminopeptidase N (APN, CD13) revealed that DG013A inhibits APN with an IC50 of 3.7 nM, which is 62-fold more potent than its activity against ERAP1 (IC50 = 0.19 µM) [1]. This high APN potency is a class effect observed across the phosphinic acid library, but it is particularly pronounced for DG013A. In contrast, other ERAP1 tool compounds, such as the fragment-derived ERAP1-IN-1, exhibit no measurable inhibition of APN or ERAP2 at comparable concentrations . Therefore, DG013A cannot be used to study ERAP1-specific biology in cellular or in vivo systems without rigorous controls for APN-mediated effects.

Selectivity Off-target activity Aminopeptidase N

Limited Cellular Permeability for ERAP1 Probe

The ability of a small molecule to passively cross cell membranes is essential for engaging intracellular targets like ERAP1. In the Caco-2 permeability assay, DG013A (1) exhibited a Papp (apical-to-basal) value below the limit of quantification (< 1.0 × 10⁻⁶ cm/s), indicating negligible passive permeability [1]. This is a critical limitation, as ERAP1 resides within the endoplasmic reticulum. By comparison, more optimized ERAP1 probes, such as the analogue 19, display measurable (though still low) permeability (Papp = 1.0 × 10⁻⁶ cm/s) while retaining comparable potency [1]. The extremely low permeability of DG013A means that any observed cellular effects following treatment are likely due to off-target activities on cell-surface aminopeptidases (e.g., APN) or are mediated through non-specific mechanisms, rather than direct intracellular ERAP1 inhibition.

Caco-2 permeability Intracellular target engagement Chemical probe validation

ERAP1 IC50 Assay Variability

DG013A was originally reported to inhibit ERAP1 with an IC50 of 33 nM . However, a comprehensive re-evaluation using a standardized recombinant ERAP1 assay (L-AMC substrate, 250 µM, pH 8) determined the pIC50 to be 6.73 ± 0.04, corresponding to a geometric mean IC50 of 0.19 µM (n=17 independent repeats) [1]. This represents a >5-fold higher IC50 than initially published. The authors note that the highly polymorphic nature of ERAP1 and the conformational flexibility of its active site may render IC50 values highly haplotype- and condition-dependent, making direct comparisons across studies challenging [1]. In contrast, the selective ERAP2 inhibitor BDM88951 exhibits a consistent IC50 of 19 nM across multiple assay formats . This variability in reported DG013A potency underscores the necessity for researchers to establish their own assay conditions and to include appropriate positive controls (e.g., DG013B) when using DG013A.

IC50 variability Assay reproducibility ERAP1 polymorphism

DG013A Research Applications


In Vitro ERAP1 Inhibition with Epimer Control

DG013A is suitable for in vitro biochemical assays aimed at quantifying ERAP1 inhibition in purified or recombinant enzyme systems [1]. Given its stereospecific activity, every experiment must include DG013B (the epimer with 95-fold lower potency) as a negative control to confirm that observed inhibition is due to specific binding rather than non-specific effects of the phosphinic acid scaffold [1]. This application is limited to cell-free systems due to DG013A's negligible cellular permeability.

Cellular Antigen Presentation with Permeabilization

Although DG013A has been used to inhibit ERAP1-dependent antigen presentation in cellular models (e.g., HeLa and melanoma cells) [1], its extremely low passive permeability (Papp < 1.0 × 10⁻⁶ cm/s) means that intracellular ERAP1 engagement is minimal under standard culture conditions . To achieve intracellular inhibition, researchers must either (a) use high concentrations that may elicit off-target effects on surface APN, or (b) employ alternative delivery methods (e.g., electroporation, lipofection). For studies requiring robust intracellular ERAP1 inhibition, more permeable analogues or alternative chemotypes should be considered.

M1-Aminopeptidase Off-Target Profiling

Due to its 62-fold higher potency for APN (IC50 = 3.7 nM) over ERAP1, DG013A is not a selective ERAP1 probe but can be repurposed as a potent APN inhibitor [1]. It can be used in counter-screening panels to define the selectivity profile of novel ERAP1 inhibitors or to study the functional role of APN in antigen processing and immune cell function. In this context, DG013A's dual activity against ERAP1 and APN must be carefully deconvoluted using genetic knockdown/knockout controls or selective APN inhibitors.

SAR of Phosphinic Acid M1-Aminopeptidase Inhibitors

The synthesis of a focused library of DG013A analogues, varying the tryptophan primary amide substituent, has established broad SAR for this chemotype [1]. DG013A serves as the reference standard for potency (ERAP1 pIC50 = 6.73) and selectivity (62-fold APN preference) against which new analogues are benchmarked. Researchers engaged in medicinal chemistry optimization of phosphinic acid tripeptide mimetics can use DG013A as a starting point for designing compounds with improved permeability and selectivity.

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